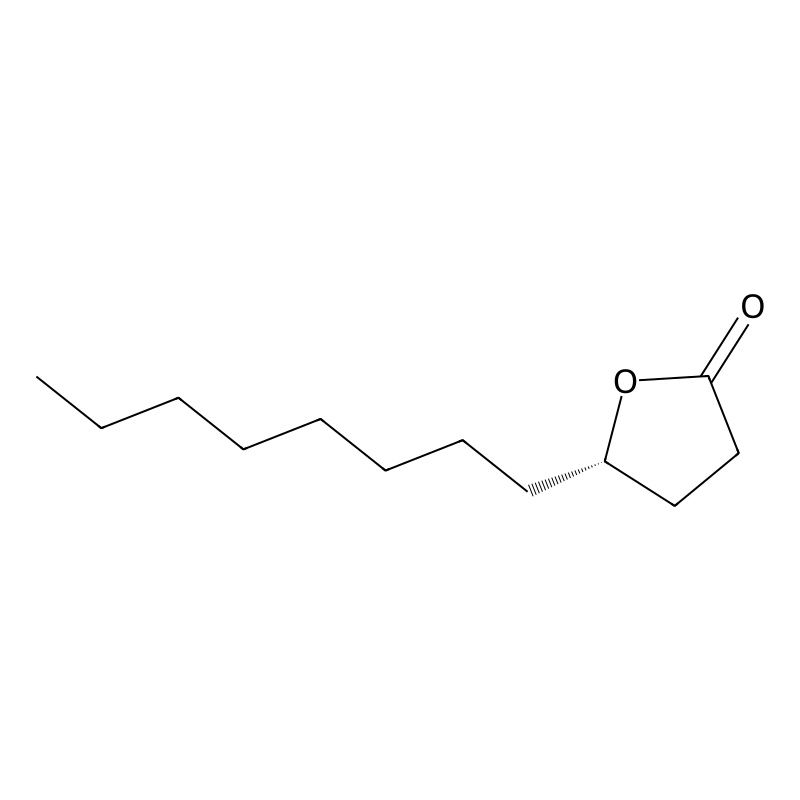

(S)-4-DODECANOLIDE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-4-Dodecanolide (CAS 69830-92-8), also known as (S)-γ-dodecalactone, is a 12-carbon chiral γ-lactone utilized in advanced flavor formulation, chiral analytical calibration, and chemical ecology [1]. Unlike standard racemic γ-dodecalactone, which is widely used as a generic peach or creamy flavoring agent, the enantiopure (S)-form provides highly specific olfactory characteristics and serves as a critical analytical marker [1]. Procurement of this specific enantiomer is typically driven by the need for precise sensory modulation (fatty-fruity, milky notes), the calibration of chiral chromatography systems to detect food adulteration, or structure-activity relationship (SAR) testing in entomological research.

Research Fit

Substituting (S)-4-dodecanolide with the cheaper racemic mixture or the naturally dominant (R)-enantiomer fundamentally alters both sensory outcomes and analytical validity [1]. In flavor and fragrance applications, the (R)-enantiomer possesses a 'strong, fruity-sweet, bloomy' profile with an extremely low detection threshold, whereas the (S)-enantiomer delivers a distinct 'fatty-fruity, milky' note at a higher threshold [1]. Using the racemate blurs these profiles, making targeted creamy formulations impossible. Furthermore, in food authenticity testing, natural dairy and apricot products exhibit heavily skewed (R)/(S) ratios (often >90% R). Without the pure (S)-enantiomer as an analytical standard, quality control laboratories cannot accurately quantify the (S)-isomer baseline, rendering them unable to detect illegal adulteration with synthetic racemic lactones [1].

Substitution Risk

Enantiomer-Specific Sensory Threshold and Olfactory Profile

Direct sensory evaluation demonstrates that the (S)- and (R)-enantiomers of γ-dodecalactone possess distinct olfactory properties and detection thresholds. In a dry red wine matrix, the (S)-enantiomer exhibits an odor detection threshold of 39 μg/L (ppb) [2] and is characterized by a 'fatty-fruity, milky' note[1]. In contrast, the (R)-enantiomer has a significantly lower threshold of 8 μg/L (ppb) [2] and presents a 'strong, fruity-sweet, bloomy' profile with woody aspects [1].

| Evidence Dimension | Odor detection threshold and sensory descriptor |

| Target Compound Data | 39 μg/L threshold; 'fatty-fruity, milky' note |

| Comparator Or Baseline | (R)-4-Dodecanolide: 8 μg/L threshold; 'fruity-sweet, bloomy' note |

| Quantified Difference | 4.8-fold higher threshold for the (S)-enantiomer with a distinct milky/fatty qualitative shift |

| Conditions | ASTM method E 679 in dry red wine matrix; 1% solution on blotter strips |

Formulators must procure the (S)-enantiomer when targeting specific creamy/milky notes without introducing the overpowering bloomy/woody characteristics of the (R)-isomer, adjusting dosage accordingly for the higher threshold.

Chiral Reference for Food Adulteration and Authenticity Testing

Natural γ-dodecalactone found in apricots and dairy products is highly enantiomerically enriched, typically containing >80-90% of the (R)-enantiomer[1]. The detection of synthetic racemic addition (adulteration) relies on quantifying the unnatural elevation of the (S)-enantiomer. Using chiral stationary phases (e.g., cyclodextrin derivatives), analytical laboratories require pure (S)-4-dodecanolide to establish precise retention times and calibration curves for the minor enantiomer, enabling the detection of deviations from the natural baseline [1].

| Evidence Dimension | Enantiomeric distribution in natural matrices |

| Target Compound Data | Minor component (<10-20% in natural sources) |

| Comparator Or Baseline | Racemic γ-dodecalactone (50% S / 50% R) |

| Quantified Difference | Pure (S)-standard enables detection of deviations from the >80:20 (R:S) natural baseline |

| Conditions | Chiral GC/HPLC analysis of dairy or fruit extracts |

Procurement of the pure (S)-standard is mandatory for QA/QC labs to legally certify food authenticity and detect economic adulteration with cheap synthetic racemates.

Entomological Bioassay Standard for Rove Beetle Secretions

The (R)-enantiomer of 4-dodecanolide has been identified as a primary component of the defensive secretion in rove beetles (e.g., Bledius mandibullaris) [1]. In chemical ecology, establishing the exact stereospecificity of insect receptor responses requires testing both the natural component and its unnatural antipode. The pure (S)-4-dodecanolide is utilized as a critical negative control or SAR comparator to quantify the enantioselectivity of the beetle's defensive or semiochemical pathways [1].

| Evidence Dimension | Stereospecific biological response |

| Target Compound Data | (S)-4-Dodecanolide (unnatural antipode for SAR) |

| Comparator Or Baseline | (R)-4-Dodecanolide (natural defensive secretion component) |

| Quantified Difference | Enables quantification of receptor enantioselectivity (ee dependence) |

| Conditions | Entomological electroantennogram (EAG) or behavioral bioassays |

Researchers must procure the enantiopure (S)-isomer to validate that insect behavioral or physiological responses are genuinely stereospecific rather than generalized lactone responses.

Targeted Dairy and Cream Flavor Formulation

Utilizing the specific 'fatty-fruity, milky' profile of the (S)-enantiomer to build creamy flavor accords where the 'bloomy/woody' notes of the (R)-isomer would cause off-target sensory clashes[1].

Chiral Chromatography Calibration for Food Authenticity

Acting as the definitive analytical reference standard for the minor (S)-enantiomer to detect the illegal addition of synthetic racemic γ-dodecalactone in premium apricot, peach, and dairy products [1].

Structure-Activity Relationship (SAR) Testing in Chemical Ecology

Serving as the unnatural antipode in behavioral and electrophysiological bioassays investigating the defensive secretions of rove beetles to determine receptor stereospecificity[2].

Application Fit Matrix

References

- [1] Mosandl, A., & Gunther, C. 'Stereoisomeric flavor compounds. 20. Structure and properties of gamma-lactone enantiomers.' Journal of Agricultural and Food Chemistry, 37(2), 413-416 (1989).

- [2] Vlasyuk, A. L., et al. 'Synthesis of (R)-4-dodecanolide, a component of the defensive secretion of rove beetle Bledius mandibullaris.' Russian Chemical Bulletin, 62(9), 2032-2036 (2013).

XLogP3

UNII

Explore Compound Types